(+)-6-Exo-hydroxycamphor
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S,4R,6S)-6-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-7,11H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI Key |
UNOCSJVDJYDPTN-FWWHASMVSA-N |
Isomeric SMILES |
C[C@@]12[C@H](C[C@@H](C1(C)C)CC2=O)O |
Canonical SMILES |
CC1(C2CC(C1(C(=O)C2)C)O)C |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of + 6 Exo Hydroxycamphor
Enzymatic Hydroxylation of Camphor (B46023) by Biological Systems
The initial and crucial step in the catabolism of camphor in many organisms is the introduction of a hydroxyl group, a reaction catalyzed by specific enzymes. This hydroxylation not only alters the chemical properties of the camphor molecule but also sets the stage for further metabolic conversions.
(+)-Camphor 6-Exo-Hydroxylase (EC 1.14.13.161) in Salvia officinalis
In the common sage plant, Salvia officinalis, the breakdown of (+)-camphor is initiated by a highly specific enzyme known as (+)-camphor 6-exo-hydroxylase. nih.govnih.gov This enzyme, classified under EC 1.14.13.161, is a cytochrome P450 monooxygenase. expasy.orgcreative-enzymes.comqmul.ac.ukchemwhat.comcreative-enzymes.com It facilitates the oxidation of (+)-camphor to (+)-6-exo-hydroxycamphor in an NADPH- and O2-dependent manner. nih.gov This reaction is a key step in the catabolism of camphor, particularly in senescent sage tissues. nih.govexpasy.orgcreative-enzymes.comqmul.ac.ukchemwhat.com
Research has shown that the activity of this enzyme can be significantly induced, up to 7-fold, by treating sage suspension cultures with manganese chloride (MnCl2). nih.gov Furthermore, the inhibition of this hydroxylation process by known cytochrome P-450 inhibitors like cytochrome c, clotrimazole, and carbon monoxide provides strong evidence for its classification as a cytochrome P-450-dependent reaction. nih.gov The inhibitory effect of carbon monoxide was also found to be partially reversible by blue light, a characteristic feature of such enzyme systems. nih.gov
Western blot analyses have revealed that a polypeptide with an estimated molecular mass of 58 kD from sage microsomal membranes shows antigenic cross-reactivity with antibodies raised against other cytochrome P-450 monoterpene hydroxylases, suggesting shared structural properties among these enzymes from different species. nih.gov
Biotransformation of rac-Camphor by Marine Fungi (e.g., Botryosphaeria sp. CBMAI 1197)
Marine-derived fungi have emerged as potent biocatalysts for the transformation of various natural products, including camphor. mdpi.comnih.gov The fungus Botryosphaeria sp. CBMAI 1197, isolated from the marine alga Bostrychia radicans, has demonstrated its efficiency in the biooxidation of racemic camphor. mdpi.comscielo.brnih.gov This biotransformation primarily involves hydroxylation reactions, yielding a variety of monohydroxylated products. scielo.brnih.govresearchgate.net
The incubation of rac-camphor with whole cells of Botryosphaeria sp. CBMAI 1197 for five days results in the formation of several hydroxylated derivatives. scielo.brresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses have identified the major products of this biotransformation. scielo.brresearchgate.net
The primary product, constituting 49% of the mixture after 5 days, is 6-endo-hydroxycamphor. scielo.br Other significant monohydroxylated products include 5-exo-hydroxycamphor (B1210678), 5-endo-hydroxycamphor, 6-exo-hydroxycamphor, and 8-hydroxycamphor. nih.govscielo.brresearchgate.net The formation of these various isomers highlights the diverse catalytic capabilities of the fungal enzymes.
Table 1: Major Monohydroxylated Products from rac-Camphor Biotransformation by Botryosphaeria sp. CBMAI 1197
| Product Name | Relative Percentage |
| 6-endo-hydroxycamphor | 49% |
| 5-exo-hydroxycamphor | Major |
| 5-endo-hydroxycamphor | Major |
| 6-exo-hydroxycamphor | Major |
| 8-hydroxycamphor | Major |
Note: The term "Major" indicates that these were significant products identified, although their exact percentages were not specified in the primary source in the same manner as for 6-endo-hydroxycamphor.
The use of whole-cell biocatalysts like Botryosphaeria sp. CBMAI 1197 offers a valuable method for achieving stereoselective hydroxylation of non-activated carbon atoms in molecules like camphor, a transformation that is often challenging to perform using conventional organic synthesis methods. mdpi.comscielo.brnih.gov The ability of these microbial systems to introduce hydroxyl groups at specific positions with high selectivity is of significant interest for the production of valuable chiral compounds. nist.govresearchgate.net The enzymatic machinery of these fungi, particularly cytochrome P450 monooxygenases, plays a pivotal role in these selective oxidation reactions. nih.govbeilstein-journals.org
Isomerization Mechanisms Involving this compound
Beyond its direct enzymatic formation, this compound can also be produced through the isomerization of its stereoisomer, 6-endo-hydroxycamphor.
Spontaneous Isomerization from 6-Endo-hydroxycamphor via Retro-Aldol Reaction
An interesting phenomenon observed is the spontaneous isomerization of 6-endo-hydroxycamphor to its more stable counterpart, 6-exo-hydroxycamphor. scielo.brresearchgate.net This transformation occurs via a retro-aldol reaction mechanism. scielo.brresearchgate.net
When a sample of 6-endo-hydroxycamphor is dissolved in deuterated chloroform (B151607) (CDCl3), a key intermediate, an aldehyde, is detected through ¹H NMR spectroscopy by a signal at δ 9.86 ppm. scielo.br This observation confirms the opening of the bicyclic ring structure, a hallmark of the retro-aldol reaction. Subsequently, an aldol (B89426) condensation reaction re-closes the ring, leading to the formation of the thermodynamically more stable 6-exo-hydroxycamphor. scielo.br This isomerization has been further verified using GC-MS analysis, which shows the conversion of 6-endo-hydroxycamphor into 6-exo-hydroxycamphor in the presence of CDCl3. scielo.brresearchgate.net
This spontaneous isomerization highlights the chemical dynamics at play and provides an alternative, non-enzymatic route to the formation of 6-exo-hydroxycamphor from its endo isomer.
Mechanistic Aspects of Solvent-Induced Isomerization Equilibria
Research has demonstrated that this compound can be formed through the solvent-induced isomerization of its diastereomer, (+)-6-endo-hydroxycamphor. researchgate.netscielo.br This transformation highlights the influence of the chemical environment on the stereochemical configuration of the molecule.
Detailed Research Findings
In a study involving the biotransformation of rac-camphor by the marine fungus Botryosphaeria sp., 6-endo-hydroxycamphor was isolated as one of the major products. researchgate.net It was observed that when the purified 6-endo-hydroxycamphor was maintained in deuterated chloroform (CDCl₃) for analysis, it spontaneously isomerized to form 6-exo-hydroxycamphor. researchgate.netscielo.br This equilibrium shift was confirmed using proton nuclear magnetic resonance (¹H NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). researchgate.net
The proposed mechanism for this isomerization is a retro-aldol reaction followed by a subsequent aldol condensation. researchgate.netscielo.br The process can be described as follows:
Ring Opening (Retro-Aldol): The bicyclic structure of 6-endo-hydroxycamphor undergoes a ring-opening reaction. This is likely facilitated by the solvent, which can promote the necessary proton transfers to break the C1-C6 bond, leading to a transient aldehyde intermediate.
Recyclization (Aldol Condensation): The flexible aldehyde intermediate then re-cyclizes. The formation of the new C1-C6 bond can occur from either face, leading to either the endo or exo product.
Equilibrium Shift: The equilibrium favors the formation of the 6-exo-hydroxycamphor diastereomer, which is thermodynamically more stable. researchgate.net
The evidence for this mechanism was supported by ¹H NMR analysis, which detected the presence of an aldehyde intermediate (signal at δ 9.86 ppm) when 6-endo-hydroxycamphor was dissolved in CDCl₃. scielo.br This aldehyde signal was absent when the compound was analyzed in a different solvent that did not promote isomerization. scielo.br
Table 2: ¹H NMR Evidence for Isomerization in CDCl₃ This is an interactive table. You can sort and filter the data.
| Compound / Intermediate | Key Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling (J in Hz) | Reference |
|---|---|---|---|---|
| 6-Endo-hydroxycamphor | 6-exo-hydrogen | 4.18 | dd (J = 8.0, 2.0) | scielo.br |
| Aldehyde Intermediate | Aldehydic proton | 9.86 | s | scielo.br |
The role of the solvent is crucial in this equilibrium. While the source specifies CDCl₃, it is understood that solvents can influence isomerization reactions through various properties such as polarity, viscosity, and their ability to donate or accept protons. rsc.orgnih.gov In this case, the slightly acidic nature of chloroform, even in its deuterated form, is sufficient to catalyze the enolization required to initiate the retro-aldol/aldol reaction sequence, thus mediating the shift in the isomeric balance. researchgate.net
Mechanistic Studies of Hydroxylation in Camphor Derivatives
Cytochrome P450-Dependent Hydroxylation Mechanisms
The catalytic prowess of cytochrome P450 enzymes lies in their ability to activate atmospheric oxygen, a typically unreactive molecule, and insert one of its atoms into a C-H bond of a substrate. This remarkable feat is accomplished through a well-defined catalytic cycle involving a series of transient intermediates.
Catalytic Cycle Intermediates and Oxygen Activation
The cytochrome P450 catalytic cycle is a multi-step process that begins with the binding of the substrate, in this case, a camphor (B46023) derivative, to the active site of the enzyme. This binding event displaces a water molecule that is typically coordinated to the heme iron in the resting state of the enzyme. nih.gov The removal of this water molecule alters the spin state of the heme iron from low-spin to high-spin, which in turn increases its redox potential, making it more receptive to accepting an electron. nih.gov
The first electron, supplied by a redox partner, reduces the ferric (Fe³⁺) heme iron to its ferrous (Fe²⁺) state. ditki.comyoutube.com This reduced iron can then bind to molecular oxygen (O₂), forming an oxyferrous intermediate. nih.govwikipedia.org The transfer of a second electron to this intermediate generates a short-lived peroxo species. nih.govwikipedia.org This is a critical step towards the activation of the O-O bond. Subsequent protonation events lead to the formation of a hydroperoxo intermediate, which then undergoes heterolytic cleavage of the O-O bond. nih.gov This cleavage results in the formation of water and the highly reactive ferryl-oxo intermediate, known as Compound I. nih.govresearchgate.net Compound I is the principal oxidizing species responsible for abstracting a hydrogen atom from the substrate, followed by an oxygen rebound step to form the hydroxylated product. nih.govresearchgate.net
Table 1: Key Intermediates in the Cytochrome P450 Catalytic Cycle
| Intermediate | Heme Iron State | Key Features |
|---|---|---|
| Resting State | Ferric (Fe³⁺) | Water molecule coordinated to the heme iron. |
| Substrate-Bound | Ferric (Fe³⁺) | Substrate displaces the water molecule, leading to a high-spin state. |
| Ferrous Enzyme | Ferrous (Fe²⁺) | Result of the first electron transfer. |
| Oxyferrous Complex | Ferrous (Fe²⁺) | Molecular oxygen is bound to the ferrous heme iron. |
| Peroxo-Anion | Ferric (Fe³⁺) | Formed after the second electron transfer. |
| Hydroperoxo-Ferric | Ferric (Fe³⁺) | Result of the first protonation. |
Proton Transfer Events in Dioxygen Scission Processes
The scission of the dioxygen bond is a crucial step in the activation of oxygen, and it is facilitated by a precisely controlled series of proton transfer events. Following the formation of the peroxo intermediate, two protons are required to cleave the O-O bond. nih.govyoutube.com The first proton is delivered to the distal oxygen atom of the peroxoanion, leading to the formation of a hydroperoxo intermediate. nih.gov The source and delivery pathway of these protons are critical for efficient catalysis.
The second protonation event occurs on the proximal oxygen atom of the hydroperoxo intermediate. nih.gov This protonation facilitates the heterolytic cleavage of the O-O bond, resulting in the formation of a water molecule and the highly reactive Compound I. nih.govyoutube.com The precise timing and location of these proton transfers are essential to prevent the uncoupling of the reaction, which would lead to the release of reactive oxygen species such as hydrogen peroxide. nih.gov
Advanced Spectroscopic Characterization of Catalytic Intermediates (EPR, ENDOR)
Due to their transient nature, the direct observation and characterization of the catalytic intermediates in the cytochrome P450 cycle are challenging. Advanced spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR), have been instrumental in trapping and characterizing these fleeting species at cryogenic temperatures. nih.govsci-hub.se
By using cryoreduction techniques, where the oxy-ferrous complex is reduced at very low temperatures (e.g., 77 K), it is possible to generate and stabilize the peroxo and hydroperoxo intermediates. nih.govnih.gov EPR spectroscopy is highly sensitive to the spin state and coordination environment of the heme iron, providing valuable information about these intermediates. sci-hub.se ENDOR spectroscopy further refines this information by probing the interactions between the electron spin of the iron and the nuclear spins of nearby atoms, such as protons. sci-hub.se These techniques have been pivotal in identifying the primary reduced oxy-P450 species as a hydroperoxo-Fe³⁺-heme complex. nih.gov
Table 2: Spectroscopic Signatures of Key P450 Intermediates
| Intermediate | Spectroscopic Technique | Key Findings |
|---|---|---|
| Substrate-Free P450cam | EPR | Low-spin signal with g-values of 2.45, 2.26, 1.91. sci-hub.se |
| Substrate-Bound P450cam | EPR | High-spin signal with g-values of 7.85, 3.97, 1.78. sci-hub.se |
Stereochemical Specificity in Enzymatic Hydroxylation
A hallmark of enzymatic reactions is their high degree of regio- and stereoselectivity. In the context of camphor hydroxylation, different cytochrome P450 enzymes can hydroxylate the same substrate at different positions and with different stereochemical outcomes.
Comparative Analysis with 5-Exo-Hydroxylation by P450cam (CYP101A1)
The most extensively studied camphor-hydroxylating enzyme is cytochrome P450cam (CYP101A1) from the bacterium Pseudomonas putida. brandeis.edu This enzyme exhibits a remarkable degree of regio- and stereospecificity, exclusively catalyzing the hydroxylation of (1R)-(+)-camphor at the 5-exo position to produce 5-exo-hydroxycamphor (B1210678). brandeis.edunih.gov This high fidelity suggests that the active site of P450cam is exquisitely tailored to bind camphor in a specific orientation that presents the 5-exo C-H bond to the reactive ferryl-oxo intermediate. nih.gov
Numerous studies, including site-directed mutagenesis, have been conducted to probe the factors governing this strict selectivity. brandeis.edunih.gov Even with mutations in the active site, the enzyme often retains its preference for 5-exo hydroxylation, albeit with varying efficiencies. brandeis.edunih.gov This highlights the robust nature of the structural features that dictate the substrate's orientation within the active site.
Enzymatic Regio- and Stereoselectivity: Insights from P450camr 6-Endo Hydroxylation
In contrast to the well-established 5-exo hydroxylation by P450cam, a different cytochrome P450, designated P450camr, isolated from Rhodococcus sp., demonstrates a distinct regio- and stereoselectivity. nih.govsemanticscholar.org This enzyme hydroxylates (1R)-(+)-camphor at the 6-endo position, a reaction that is not observed with P450cam. nih.govsemanticscholar.org
The discovery and characterization of P450camr provide a fascinating case study in how different enzymes can evolve to catalyze distinct transformations on the same substrate. nih.gov A cell-free system reconstituted with pure P450camr, along with the necessary redox partners from Pseudomonas putida, confirmed its specific activity for 6-endo hydroxylation. nih.govsemanticscholar.org This difference in selectivity is attributed to variations in the active site architecture of P450camr compared to P450cam, which presumably leads to a different binding orientation of the camphor molecule.
Table 3: Comparison of P450cam and P450camr
| Enzyme | Organism | Substrate | Major Product |
|---|---|---|---|
| P450cam (CYP101A1) | Pseudomonas putida | (1R)-(+)-Camphor | 5-exo-Hydroxycamphor |
Advanced Analytical and Spectroscopic Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of molecules like (+)-6-exo-hydroxycamphor. The spatial arrangement of atoms within the bicyclic camphor (B46023) framework results in distinct magnetic environments for the hydrogen nuclei, which are reflected in their chemical shifts in the ¹H NMR spectrum.
The differentiation between exo and endo isomers of substituted camphor derivatives is a classic application of ¹H NMR spectroscopy. The rigid bicyclo[2.2.1]heptane system of camphor holds substituents in well-defined spatial orientations. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinolic proton) is particularly diagnostic for assigning the exo or endo configuration.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Key Protons in Hydroxycamphor Isomers
| Proton | Expected Chemical Shift Range (ppm) for Exo Isomer | Expected Chemical Shift Range (ppm) for Endo Isomer | Rationale for Differentiation |
| H-6 (Carbinolic) | Lower field (more shielded) | Higher field (more deshielded) | The magnetic environment of the H-6 proton is highly sensitive to the orientation of the hydroxyl group. |
| Methyl (C8, C9, C10) | Distinct shifts based on proximity to the hydroxyl group | Shifts will differ from the exo isomer due to altered spatial relationships | The anisotropic effect of the C-OH bond will influence the chemical shifts of the nearby methyl protons differently in each isomer. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.
The biotransformation of camphor by microorganisms or enzymes often results in a mixture of hydroxylated products. researchgate.netnih.gov NMR spectroscopy is a powerful tool for identifying the structure of these metabolites. researchgate.net For example, the biooxidation of rac-camphor can yield various monohydroxylated products, including 5-exo-hydroxycamphor (B1210678), 6-endo-hydroxycamphor, and others. researchgate.net
The ¹H NMR spectrum of a biotransformation mixture will show characteristic signals for the carbinolic protons of the different hydroxycamphor isomers. By analyzing the chemical shifts and coupling patterns, researchers can identify the specific isomers produced and determine the regioselectivity and stereoselectivity of the biocatalytic hydroxylation. This information is crucial for understanding the metabolic pathways of camphor and for the potential biotechnological production of specific hydroxycamphor derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Analysis
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of camphor and its metabolites. researchgate.netmdpi.com In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.
GC-MS is instrumental in metabolite profiling, enabling the detection and quantification of various hydroxylated camphor derivatives in biological samples. This is essential for studying the metabolism of camphor in different organisms and for identifying the products of biotransformation reactions.
A significant challenge in the GC-MS analysis of hydroxycamphor derivatives is the chromatographic separation of closely related isomers, particularly stereoisomers like the exo and endo forms. gcms.cz These isomers often have very similar boiling points and polarities, making their separation on standard GC columns difficult.
To overcome this challenge, specialized chiral stationary phases are often required. gcms.czresearchgate.net These stationary phases are designed to interact differently with enantiomers and diastereomers, allowing for their separation. The choice of the appropriate chiral column is critical and often requires methodological development to achieve baseline resolution of the isomers. Factors such as the column temperature program, carrier gas flow rate, and the type of chiral selector in the stationary phase all play a crucial role in the separation efficiency. Without adequate chromatographic resolution, the mass spectrometer will detect a mixture of isomers, leading to ambiguous identification and inaccurate quantification.
Theoretical and Computational Chemistry Approaches to Camphor Hydroxylation
Density Functional Theory (DFT) for Reaction Pathway and Energetic Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. In the context of camphor (B46023) hydroxylation, DFT calculations have been instrumental in mapping out the mechanistic and energetic details of the conversion to 5-exo-hydroxycamphor (B1210678) by the active species of cytochrome P450, known as Compound I. nih.govacs.org
The activation energy barrier for the initial C-H abstraction is a key parameter that governs the rate of camphor hydroxylation. DFT calculations have provided quantitative estimates for this critical energetic hurdle.
The abstraction of the hydrogen atom from the C5 position of camphor by Compound I represents the rate-limiting step in the hydroxylation reaction. nih.govacs.org Theoretical calculations have determined the activation energy for this first transition state to be significant.
| Computational Method | Calculated Activation Energy (kcal/mol) | Step | Reference |
| B3LYP DFT | > 20 | C5-H Abstraction | nih.govacs.org |
This high barrier underscores the stability of the C-H bond in camphor and the necessity of a highly reactive species like Compound I to initiate the reaction. The energy released during the formation of Compound I is crucial for making this high activation energy accessible within a biological system. nih.govacs.org The subsequent transition state for the hydroxyl rebound step is calculated to be several kcal/mol lower in energy than the abstraction step, ensuring that once the initial barrier is overcome, the reaction proceeds swiftly to the final product. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations in Enzyme Catalysis Studies
While DFT provides excellent insights into the core chemical reaction, understanding catalysis within an enzyme requires considering the entire protein environment. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the state-of-the-art for this purpose. In a QM/MM approach, the chemically active site (e.g., the heme center of cytochrome P450 and the camphor substrate) is treated with a high-level QM method like DFT, while the surrounding protein and solvent are described by a more computationally efficient MM force field. researchgate.net
Several QM/MM studies have been conducted on the hydroxylation of camphor by cytochrome P450cam, providing a more complete picture of the enzymatic reaction. acs.orgnih.govbiomolmd.org These simulations have confirmed that the reaction proceeds via a two-state rebound mechanism, involving both doublet and quartet spin states. researchgate.netbiomolmd.org The initial, rate-determining hydrogen abstraction step has similar energy barriers for both spin states. biomolmd.org
QM/MM calculations have highlighted the significant influence of the enzyme environment on the reaction energetics. The protein structure imposes steric constraints and creates a specific electronic polarization that affects the stability of intermediates. researchgate.net For instance, discrepancies between different QM/MM studies have been largely resolved by identifying the critical role of a specific crystallographic water molecule (w903) near the active site. acs.orgnih.gov This water molecule acts as a catalyst for the hydrogen abstraction, lowering the activation barrier by approximately 4 kcal/mol through favorable electrostatic interactions and hydrogen bonding with the transition state. acs.orgnih.gov
Different QM/MM setups and methodologies have yielded a range of activation barriers, reflecting the sensitivity of the calculations to factors like the size of the QM region and the specific force field used. acs.orgnih.gov Despite these variations, the results consistently point to the C-H abstraction as the rate-limiting step and validate the use of these sophisticated models to probe enzyme mechanisms. nih.govnih.gov
| Study / Method | QM Region Size (atoms) | System Atoms (approx.) | Calculated Activation Barrier (kcal/mol) | Key Finding | Reference |
| Guallar/Friesner (G/F) | 51-120 | 7,448 | 11.5 - 14.2 | Lower barriers calculated. | acs.org |
| Shaik/Thiel (S/T) | 40-100 | 24,000 | ~21 | Higher barriers calculated; no catalytic water. | researchgate.netacs.orgnih.gov |
| Altun et al. (Re-evaluation) | - | - | Barrier lowered by ~4 | Identified catalytic role of water molecule w903. | acs.orgnih.gov |
| QM/MM (B3LYP/LACVP*) | - | Full protein | 17.5 | Barrier overestimated compared to experiment. | nih.gov |
| QM/MM (P450 BM3) | - | - | 13.3 - 15.6 | A crystal water molecule lowered the barrier by ~2 kcal/mol. | nih.gov |
These computational studies demonstrate that the protein environment actively participates in catalysis, fine-tuning the reaction energetics in ways that pure gas-phase models cannot capture. The combination of QM/MM simulations with detailed DFT analysis provides a comprehensive framework for understanding the hydroxylation of camphor at a molecular level.
Strategic Applications in Organic Synthesis and Chiral Pool Utilization
Leveraging Camphor (B46023) as a Chiral Pool Starting Material
Camphor is a cornerstone of the "chiral pool," a collection of inexpensive and enantiomerically pure natural products that serve as starting materials for complex syntheses. wikipedia.orgacs.org Its rigid bicyclic [2.2.1]heptane structure provides a well-defined stereochemical scaffold that can be predictably functionalized or rearranged. iupac.orgrsc.org The use of camphor and its derivatives allows for the transfer of chirality to new molecules, a crucial aspect of asymmetric synthesis for producing enantiomerically pure compounds. iupac.orgnih.govnih.gov
The camphor skeleton can be chemically modified at several positions—including C(3), C(5), C(8), C(9), and C(10)—to create a diverse array of chiral auxiliaries, ligands, and organocatalysts. iupac.org These derivatives are instrumental in guiding the stereochemical outcome of chemical reactions.
A prominent example is the development of camphor-based sultams, which are powerful chiral auxiliaries. iupac.orgresearchgate.net These compounds, derived from camphorsulfonic acid, can be attached to a substrate to direct reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions, after which the auxiliary can be cleanly removed. iupac.org Similarly, new classes of pyrrolidinyl-camphor derivatives have been developed as highly effective organocatalysts for asymmetric Michael additions, achieving excellent stereoselectivity (up to 99% enantiomeric excess). nih.gov The synthesis of these derivatives often involves straightforward steps, making them accessible for broader application. researchgate.netbenthamdirect.comingentaconnect.com
The strategic derivatization of camphor is summarized in the following table:
Table 1: Examples of Camphor Derivatization for Asymmetric Synthesis| Derivative Type | Position of Functionalization | Application Example | Reference |
|---|---|---|---|
| Camphorsultams | C(10) | Chiral auxiliaries in Diels-Alder reactions | iupac.org |
| Pyrrolidinyl-camphor | Various | Organocatalysts for Michael additions | nih.gov |
| Camphor-based ligands | Various | Metal-catalyzed asymmetric reactions | researchgate.net |
While direct functionalization of camphor is a primary strategy, an alternative approach involves the skeletal remodeling of other chiral pool terpenes to access camphor derivatives that are difficult to obtain directly. nih.govescholarship.org This method expands the utility of the chiral pool by transforming one terpene framework into another.
A notable example is the conversion of (S)-carvone into functionalized camphor derivatives like 8-hydroxycamphor. nih.govescholarship.org This scaffold rearrangement provides access to topologically complex intermediates that serve as key building blocks in the total synthesis of other natural products, such as longiborneol. nih.gov This "functionalized camphor" strategy retains the complex bicyclic core early in the synthesis, contrasting with approaches that build the framework at a later stage. escholarship.org This approach underscores the versatility of chiral pool terpenes beyond their native structures, allowing for innovative synthetic pathways to complex targets.
Chemical Synthesis Routes to Hydroxylated Camphor Derivatives
The introduction of a hydroxyl group onto the camphor skeleton, as seen in (+)-6-exo-hydroxycamphor, is a key transformation that provides a handle for further functionalization. Various methods, including direct oxidation and rearrangement reactions, have been developed to produce these valuable intermediates.
Direct oxidation of camphor can be challenging due to the relative inertness of its C-H bonds. However, specific reagents and catalysts have been developed to achieve hydroxylation. Methods employing oxidizing agents like sodium hypochlorite (B82951) (bleach) or Oxone have been used to convert borneol (the reduced form of camphor) back to camphor, illustrating common oxidation procedures in this chemical family. gctlc.orgutdallas.eduedubirdie.com More targeted hydroxylations can be achieved enzymatically, for instance, using cytochrome P-450, which selectively hydroxylates camphor at the 5-exo position. researchgate.netresearchgate.net
Beyond direct oxidation, isomerization and rearrangement reactions provide an alternative pathway to access specific hydroxylated isomers. Camphor's strained bicyclic system is prone to various skeletal rearrangements, often under acidic conditions. rsc.orgmsu.rusemanticscholar.orguniv.kiev.ua These reactions can be harnessed to functionalize positions that are not easily accessible through direct methods.
A significant example is the acid-catalyzed rearrangement of (+)-endo-3-bromocamphor into (-)-endo-6-bromocamphor. cdnsciencepub.com This transformation proceeds through a series of Wagner-Meerwein rearrangements and hydride shifts, effectively moving functionality from the C(3) to the C(6) position. The resulting 6-bromocamphor can then be converted to the corresponding 6-hydroxycamphor (B1216662) derivative via nucleophilic substitution. This isomerization route is a powerful method for producing C(6)-functionalized camphoroids, including the precursor for this compound. cdnsciencepub.com
Table 2: Synthetic Approaches to Hydroxylated Camphor
| Method | Description | Target Position | Reference |
|---|---|---|---|
| Enzymatic Oxidation | Use of cytochrome P-450cam system. | C(5) | researchgate.net |
| Chemical Oxidation | Oxidation of borneol using reagents like Oxone or bleach. | C(2) (ketone) | gctlc.orgutdallas.edu |
| Isomerization Route | Acid-catalyzed rearrangement of 3-bromocamphor (B185472) to 6-bromocamphor, followed by substitution. | C(6) | cdnsciencepub.com |
| Skeletal Remodeling | Conversion of (S)-carvone to 8-hydroxycamphor. | C(8) | nih.govescholarship.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
